5-Bromo-2,3-diphenyl-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

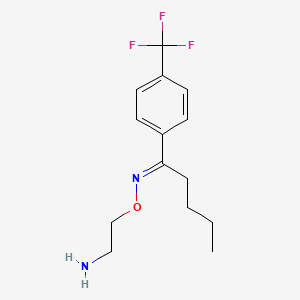

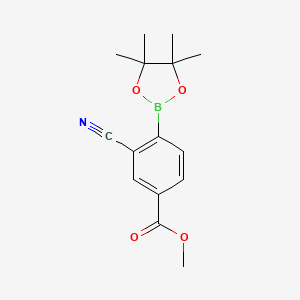

5-Bromo-2,3-diphenyl-1H-indole is a compound with the CAS Number: 1259224-11-7. It has a molecular weight of 348.24 . The compound is solid in physical form and is stored in dry, room temperature conditions .

Synthesis Analysis

The synthesis of 5-bromoindole has been described in a patent . The process involves using indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole. This then reacts with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole undergoes an addition reaction with bromine to produce 5-bromoindole .Molecular Structure Analysis

The InChI code for this compound is 1S/C20H14BrN/c21-16-11-12-18-17 (13-16)19 (14-7-3-1-4-8-14)20 (22-18)15-9-5-2-6-10-15/h1-13,22H .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 494.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.4±0.3 cm^3, and a molar volume of 248.6±3.0 cm^3 .科学研究应用

5-Bromo-2,3-diphenyl-1H-indole is an important organic intermediate used in the synthesis of many biologically active compounds. It is used as a starting material in the synthesis of drugs, dyes, and agricultural chemicals. It is also used as a reagent in the synthesis of novel heterocyclic compounds and as a catalyst in organic reactions. In addition, this compound has been used in the synthesis of novel fluorescent probes for the detection of biomolecules.

作用机制

Target of Action

5-Bromo-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . Additionally, indole is an important heterocyclic system that provides the skeleton to various natural products and drugs .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting they may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological activity it exhibits. For example, if it acts as an antiviral agent, it may inhibit viral replication, leading to a decrease in viral load .

实验室实验的优点和局限性

5-Bromo-2,3-diphenyl-1H-indole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and has a low melting point, making it easy to handle and store. In addition, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, it is also toxic and should be handled with care.

未来方向

The potential future applications of 5-bromo-2,3-diphenyl-1H-indole are vast. It could be used in the synthesis of novel drugs and agricultural chemicals. It could also be used as a catalyst in organic reactions and as a reagent in the synthesis of fluorescent probes for the detection of biomolecules. In addition, it could be used to study the mechanism of action of drugs and other biologically active compounds. Finally, it could be used to investigate the biochemical and physiological effects of various compounds.

合成方法

The most common method for the synthesis of 5-bromo-2,3-diphenyl-1H-indole is the reaction between bromobenzene and p-chloronitrobenzene. The reaction of bromobenzene and p-chloronitrobenzene in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid produces this compound as the major product. Other methods of synthesis include the reaction of bromobenzene with p-bromonitrobenzene, the reaction of bromobenzene with p-chloroaniline, and the reaction of bromobenzene with p-chloroacetanilide.

安全和危害

生化分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can be crucial in biochemical reactions, affecting the function of enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that 5-Bromo-2,3-diphenyl-1H-indole could potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This binding could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

属性

IUPAC Name |

5-bromo-2,3-diphenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQILLMTIDLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733872 |

Source

|

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-11-7 |

Source

|

| Record name | 5-Bromo-2,3-diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)